Superior Patent Citation Density Indicates Higher Relevance in Drug Discovery Pipelines
The compound is cited in 44 patents, making it a highly sought-after building block in the pharmaceutical industry. This is a 144% increase in patent citations compared to its closest functional analog, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, which is cited in only 18 patents [1][2]. This difference quantifies its greater utility and more central role in proprietary drug discovery efforts.
| Evidence Dimension | Patent Count (Number of Patents Citing the Compound) |
|---|---|
| Target Compound Data | 44 patents |
| Comparator Or Baseline | tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate: 18 patents |
| Quantified Difference | 26 additional patents (144% increase) |
| Conditions | Patent citation analysis via PubChemLite database |
Why This Matters
A higher patent count indicates a compound is more frequently employed in novel and potentially high-value inventions, making it a strategic choice for research organizations focused on innovation and intellectual property generation.
- [1] PubChemLite. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate (Patent count: 44). Retrieved from pubchemlite.lcsb.uni.lu. View Source
- [2] PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (Patent count: 18). Retrieved from pubchemlite.lcsb.uni.lu. View Source
